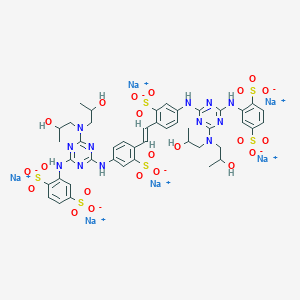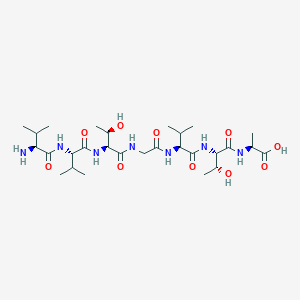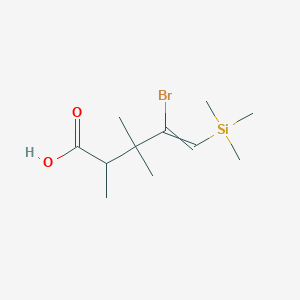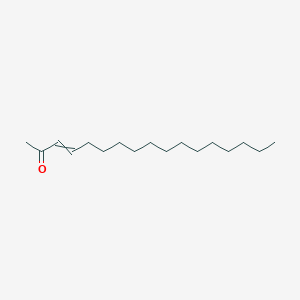
8,8-Dimethoxypentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-Dimethoxypentadecane is an organic compound with the molecular formula C17H36O2 It is a derivative of pentadecane, where two methoxy groups are attached to the eighth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethoxypentadecane typically involves the methoxylation of pentadecane. One common method is the reaction of pentadecane with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows: [ \text{C15H32} + 2\text{CH3OH} \rightarrow \text{C17H36O2} + \text{H2O} ]
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of heterogeneous catalysts, such as zeolites, can enhance the reaction rate and selectivity, making the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 8,8-Dimethoxypentadecane can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 8,8-dihydroxypentadecane.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation can be achieved using halogen gases (Cl2, Br2) in the presence of UV light.
Major Products:
Oxidation: 8,8-Dimethoxypentadecanoic acid.
Reduction: 8,8-Dihydroxypentadecane.
Substitution: 8,8-Dichloropentadecane or 8,8-Dibromopentadecane.
Scientific Research Applications
8,8-Dimethoxypentadecane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane structure.
Industry: Used as a surfactant and in the formulation of lubricants and emulsifiers.
Mechanism of Action
The mechanism of action of 8,8-Dimethoxypentadecane involves its interaction with lipid membranes due to its hydrophobic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of hydrophobic drugs across cell membranes.
Comparison with Similar Compounds
8,8-Dihydroxypentadecane: Similar structure but with hydroxyl groups instead of methoxy groups.
8,8-Dichloropentadecane: Similar structure but with chlorine atoms instead of methoxy groups.
8,8-Dibromopentadecane: Similar structure but with bromine atoms instead of methoxy groups.
Uniqueness: 8,8-Dimethoxypentadecane is unique due to the presence of methoxy groups, which impart specific chemical properties such as increased hydrophobicity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
618067-94-0 |
|---|---|
Molecular Formula |
C17H36O2 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
8,8-dimethoxypentadecane |
InChI |
InChI=1S/C17H36O2/c1-5-7-9-11-13-15-17(18-3,19-4)16-14-12-10-8-6-2/h5-16H2,1-4H3 |
InChI Key |
OSRXPYBONSVZQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CCCCCCC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-Hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]anthracene-9,10-dione](/img/structure/B12588557.png)




![2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate](/img/structure/B12588582.png)


![2,2'-(But-2-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12588613.png)
![4-[4-(3-Methoxyphenyl)butanoyl]benzoic acid](/img/structure/B12588616.png)
![Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12588621.png)
![1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene](/img/structure/B12588625.png)
![N-[(2Z,4E)-1-Anilino-1-oxo-2,4-hexadien-2-yl]benzamide](/img/structure/B12588631.png)
![3-({[(4-Hydroxyphenyl)sulfanyl]amino}methyl)benzaldehyde](/img/structure/B12588645.png)
